3,5-Dichloro-4,6-dimethylpyridin-2-amine 3,5-Dichloro-4,6-dimethylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 56960-80-6
VCID: VC7981947
InChI: InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
SMILES: CC1=C(C(=NC(=C1Cl)N)C)Cl
Molecular Formula: C7H8Cl2N2
Molecular Weight: 191.05 g/mol

3,5-Dichloro-4,6-dimethylpyridin-2-amine

CAS No.: 56960-80-6

Cat. No.: VC7981947

Molecular Formula: C7H8Cl2N2

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4,6-dimethylpyridin-2-amine - 56960-80-6

Specification

CAS No. 56960-80-6
Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
IUPAC Name 3,5-dichloro-4,6-dimethylpyridin-2-amine
Standard InChI InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
Standard InChI Key FWCNFARJJWYBFH-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)N)C)Cl
Canonical SMILES CC1=C(C(=NC(=C1Cl)N)C)Cl

Introduction

Structural Characteristics and Molecular Properties

Atomic Composition and Connectivity

The molecular formula C₇H₈Cl₂N₂ (MW 191.05 g/mol) defines a pyridine ring substituted at positions 2, 3, 4, 5, and 6 . Key structural features include:

  • Chlorine atoms at positions 3 and 5

  • Methyl groups at positions 4 and 6

  • Amino group at position 2

The SMILES notation CC1=C(C(=NC(=C1Cl)N)C)Cl precisely encodes this substitution pattern . X-ray crystallography data remain unavailable, but computational models predict a planar pyridine ring with steric interactions between the 4- and 6-methyl groups.

Spectroscopic and Physicochemical Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]⁺191.01373134.9
[M+Na]⁺212.99567150.2
[M+NH₄]⁺208.04027144.2

The InChIKey FWCNFARJJWYBFH-UHFFFAOYSA-N serves as a unique identifier for database searches . Theoretical calculations suggest moderate polarity (logP ≈ 2.1) and limited aqueous solubility (<1 mg/mL at 25°C), consistent with its hydrophobic substituents.

Synthetic Methodologies

Direct Synthesis from Pyridine Precursors

  • Electrophilic chlorination of dimethylpyridines using Cl₂ or SOCl₂ under Friedel-Crafts conditions

  • Nucleophilic amination via Chichibabin reaction or metal-catalyzed coupling

A plausible route involves:

  • Chlorination of 4,6-dimethylpyridin-2-amine with PCl₅ at elevated temperatures

  • Purification via recrystallization from ethanol/water mixtures

Patent-Disclosed Applications in COMT Inhibitor Synthesis

The compound serves as a key intermediate in preparing 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)- oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, a potent COMT inhibitor . Critical steps include:

  • Oxadiazole ring formation via cyclization with hydroxylamine

  • Nitro group introduction using nitric acid/sulfuric acid mixtures

  • Final deprotection under acidic conditions

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing COMT inhibitors for Parkinson’s disease treatment . COMT catalyzes dopamine metabolism, and its inhibition prolongs L-DOPA therapeutic effects.

Material Science Applications

Potential uses include:

  • Ligand design for transition metal catalysts

  • Coordination polymers utilizing the amine and chloride sites

  • Nonlinear optical materials due to polarized C-Cl bonds

Future Research Directions

Synthetic Chemistry Priorities

  • C–H activation strategies for regioselective functionalization

  • Continuous flow synthesis to improve yield and safety

  • Asymmetric catalysis for enantioselective derivatives

Biological Screening

  • Kinase inhibition assays (e.g., EGFR, VEGFR)

  • Antimicrobial testing against Gram-positive pathogens

  • In vivo neuropharmacology studies

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